3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrazine ring, followed by the introduction of the piperazine and pyridazine rings. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the heterocyclic rings, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: This compound can be used as a probe to study biological processes, particularly those involving heterocyclic compounds.
Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which facilitate its binding to the target. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar compounds to 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine include other heterocyclic compounds with pyrazolo[1,5-a]pyrazine, piperazine, and pyridazine rings. Some examples are:
2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one: This compound shares the pyrazolo[1,5-a]pyrazine ring but lacks the piperazine and pyridazine rings.
4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: This compound contains a piperazine ring but differs in the other heterocyclic components.
2-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}acetonitrile: This compound has a similar pyrazolo[1,5-a]pyrazine ring but differs in the other functional groups.
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8/c1-15-14-18-20(22-8-9-28(18)25-15)27-12-10-26(11-13-27)19-6-5-17(23-24-19)16-4-2-3-7-21-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFBSMXWPJTECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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